molecular formula C10H9FO3 B13562116 Methyl4-fluoro-2-formyl-5-methylbenzoate

Methyl4-fluoro-2-formyl-5-methylbenzoate

Cat. No.: B13562116
M. Wt: 196.17 g/mol
InChI Key: SPRWGVDYWZYFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-formyl-5-methylbenzoate is a substituted benzoate ester characterized by three key functional groups: a formyl (-CHO) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₀H₉FO₃, with a molar mass of 196.18 g/mol. The compound’s structure combines electron-withdrawing (fluoro, formyl) and electron-donating (methyl) substituents, creating unique electronic and steric properties. Its primary applications likely involve serving as an intermediate in pharmaceutical or agrochemical synthesis, particularly in forming heterocyclic frameworks like benzimidazoles or triazine derivatives .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 4-fluoro-2-formyl-5-methylbenzoate

InChI

InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3

InChI Key

SPRWGVDYWZYFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-2-formyl-5-methylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for methyl 4-fluoro-2-formyl-5-methylbenzoate are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-formyl-5-methylbenzoate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activities . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target by participating in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Functional Groups Storage Conditions Reactivity/Applications
Methyl 4-fluoro-2-formyl-5-methylbenzoate 2-formyl, 4-fluoro, 5-methyl C₁₀H₉FO₃ 196.18 Formyl, ester, fluoro, methyl Not reported Condensation reactions, heterocycle synthesis
Methyl 2-fluoro-5-hydroxy-4-methylbenzoate 2-fluoro, 4-methyl, 5-hydroxy C₉H₉FO₃ 184.16 Hydroxyl, ester, fluoro, methyl Room temperature Potential for ester hydrolysis or hydroxyl-directed coupling
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 5-bromo, 2-bromomethyl, 4-fluoro C₉H₇Br₂FO₂ 325.96 Bromine, ester, fluoro Not reported Electrophilic substitution, Suzuki cross-coupling
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate 4-(benzimidazolyl) C₁₆H₁₄N₂O₂ 278.30 Benzimidazole, ester Not reported Antifungal/antimicrobial agents

Key Observations :

Substituent Diversity: The formyl group in the target compound distinguishes it from halogenated analogs (e.g., bromine in ), enabling nucleophilic addition or condensation reactions. For example, the formyl group in methyl 4-formyl benzoate facilitates benzimidazole formation via reactions with diamines . Fluorine at position 4 enhances metabolic stability and lipophilicity compared to hydroxyl or methoxy groups .

Reactivity Trends :

  • Brominated derivatives (e.g., ) exhibit higher molar masses and reactivity in cross-coupling reactions due to bromine’s leaving-group ability.
  • Hydroxyl-containing analogs (e.g., ) may undergo ester hydrolysis under acidic/basic conditions, whereas the target compound’s formyl group prioritizes aldehyde-specific reactivity.

Applications :

  • The target compound’s formyl group positions it as a precursor for Schiff base formation or heterocyclic ring closure, critical in drug discovery .
  • Brominated analogs (e.g., ) are more suited for iterative functionalization via halogen exchange.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.